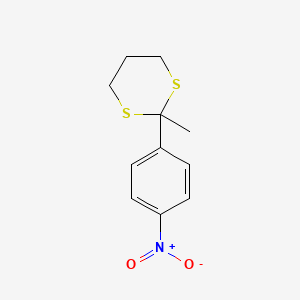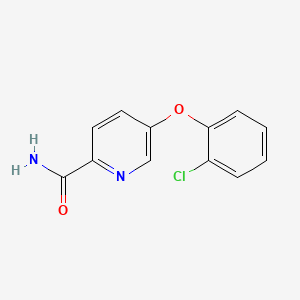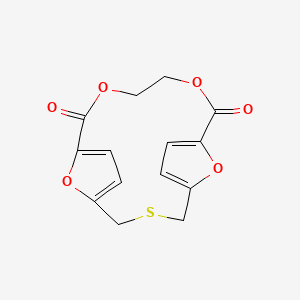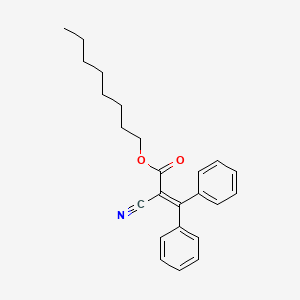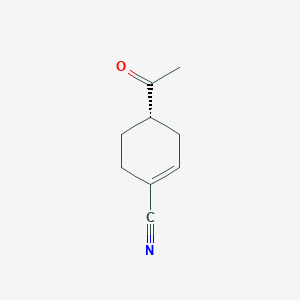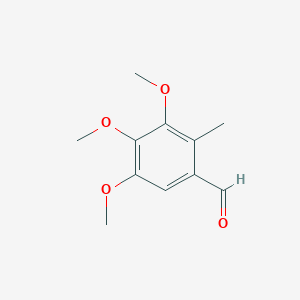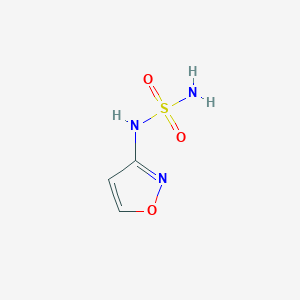
N-1,2-Oxazol-3-ylsulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,2-Oxazol-3-ylsulfuric diamide is a heterocyclic compound that contains both oxazole and diamide functional groups Oxazoles are five-membered aromatic rings with one oxygen and one nitrogen atom, while diamides are compounds containing two amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
One approach is the reaction of amines with isocyanates or carbamoyl chlorides . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of N-1,2-Oxazol-3-ylsulfuric diamide may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . Green chemistry approaches, such as the use of microwave-assisted synthesis and ionic liquids, can also be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-1,2-Oxazol-3-ylsulfuric diamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include oxazolone derivatives, dihydrooxazole derivatives, and various substituted oxazoles .
Applications De Recherche Scientifique
N-1,2-Oxazol-3-ylsulfuric diamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-1,2-Oxazol-3-ylsulfuric diamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The compound’s ability to interact with ryanodine receptors, which are calcium channels in muscle cells, can lead to muscle paralysis and death in insects .
Comparaison Avec Des Composés Similaires
N-1,2-Oxazol-3-ylsulfuric diamide can be compared with other oxazole and diamide derivatives:
Oxazole Derivatives: Compounds like oxazolone and dihydrooxazole share the oxazole ring structure but differ in their functional groups and reactivity.
Diamide Derivatives: Anthranilic diamides and phthalic diamides are similar in containing two amide groups but differ in their core structures and applications.
The uniqueness of this compound lies in its combination of oxazole and diamide functionalities, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
71565-64-5 |
|---|---|
Formule moléculaire |
C3H5N3O3S |
Poids moléculaire |
163.16 g/mol |
Nom IUPAC |
3-(sulfamoylamino)-1,2-oxazole |
InChI |
InChI=1S/C3H5N3O3S/c4-10(7,8)6-3-1-2-9-5-3/h1-2H,(H,5,6)(H2,4,7,8) |
Clé InChI |
KRUDCOOLBJXSRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CON=C1NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


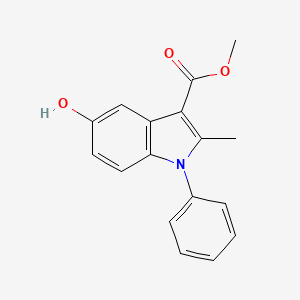
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
